1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and an imidazole ring with a thiol group
Mechanism of Action
Target of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol interacts with its targets, possibly the spectrin-like proteins, resulting in changes that inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .
Biochemical Pathways
It is known to affect the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the growth of oomycetes strains that are resistant to other fungicides . It also affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol typically involves multi-step organic reactions. One common method starts with the chlorination of 3-amino-5-(trifluoromethyl)pyridine, followed by cyclization with imidazole-2-thiol under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. Industrial methods also focus on optimizing reaction times and minimizing by-products through advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or alkoxides under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Amino or alkoxy-substituted pyridine derivatives.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its antimicrobial and anticancer properties, showing promise in preclinical studies.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Comparison with Similar Compounds
Similar Compounds
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-selenol: Similar structure but with a selenol group instead of a thiol group, offering different reactivity and biological activity.
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-amine:
Uniqueness
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol is unique due to its combination of a trifluoromethyl group, which imparts high chemical stability and lipophilicity, and a thiol group, which provides reactive functionality for biological interactions. This combination makes it a versatile compound for various applications, particularly in drug development and materials science.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3S/c10-6-3-5(9(11,12)13)4-15-7(6)16-2-1-14-8(16)17/h1-4H,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGOJMISDYCMLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)N1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.